molecular formula C12H16N2O4S B11115609 Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate

Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate

Cat. No.: B11115609
M. Wt: 284.33 g/mol
InChI Key: NMVRJZCLKNQTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by its complex structure, which includes a butanoylamino group, a carbamoyl group, and a methyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives. Substitution reactions can lead to a variety of functionalized thiophene compounds .

Scientific Research Applications

Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(butanoylamino)-5-carbamoylthiophene-3-carboxylate
  • Methyl 2-(butanoylamino)-4-methylthiophene-3-carboxylate
  • Methyl 2-(butanoylamino)-5-carbamoyl-4-ethylthiophene-3-carboxylate

Uniqueness

Methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate is unique due to the specific arrangement of functional groups on the thiophene ring. This arrangement imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds .

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

methyl 2-(butanoylamino)-5-carbamoyl-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C12H16N2O4S/c1-4-5-7(15)14-11-8(12(17)18-3)6(2)9(19-11)10(13)16/h4-5H2,1-3H3,(H2,13,16)(H,14,15)

InChI Key

NMVRJZCLKNQTER-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C(=C(S1)C(=O)N)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.